2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride
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Overview
Description
2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a chemical compound that features a morpholine ring attached to a benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine displaces the chlorine atom. The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like 4-(2-morpholin-4-yl-ethyl)-phenylamine share structural similarities.
Benzodiazole derivatives: Compounds such as 2-(1-methyl-1H-pyrazol-4-yl)morpholine.
Uniqueness
What sets 2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride apart is its unique combination of a morpholine ring and a benzodiazole structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H23Cl3N4O |
---|---|
Molecular Weight |
369.7 g/mol |
IUPAC Name |
2-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H20N4O.3ClH/c15-4-3-14-16-12-2-1-11(9-13(12)17-14)10-18-5-7-19-8-6-18;;;/h1-2,9H,3-8,10,15H2,(H,16,17);3*1H |
InChI Key |
DBORTEZEZFWXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl |
Origin of Product |
United States |
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